molecular formula C15H14F3NO3 B14041920 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid

1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B14041920
M. Wt: 313.27 g/mol
InChI Key: IVQABNHAUVXTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative featuring a trifluoromethylphenyl substituent at the 5-position and a 2-hydroxyethyl group at the 1-position. This compound is structurally related to the pharmaceutical agent Esaxerenone (CS-3150), a selective mineralocorticoid receptor antagonist approved for hypertension treatment . While Esaxerenone is the carboxamide derivative (with an N-linked 4-(methylsulfonyl)phenyl group), the carboxylic acid form described here serves as a critical synthetic intermediate or a structural analog for further derivatization .

Key physicochemical properties (where available):

  • Functional groups: Hydroxyethyl (solubility-enhancing), trifluoromethylphenyl (lipophilicity contributor), and carboxylic acid (reactive site for conjugation).

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-9-11(14(21)22)8-19(6-7-20)13(9)10-4-2-3-5-12(10)15(16,17)18/h2-5,8,20H,6-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQABNHAUVXTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=C1C(=O)O)CCO)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ESAX-010 involves several steps, starting with the preparation of the pyrrole ring. The key steps include:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving an aldehyde and an amine.

    Substitution Reactions:

    Carboxylation: The final step involves the carboxylation of the pyrrole ring to form the carboxylic acid group.

Industrial Production Methods: Industrial production of ESAX-010 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:

    Temperature Control: Maintaining optimal temperatures for each reaction step to maximize yield.

    Catalysts: Using appropriate catalysts to enhance reaction rates.

    Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity ESAX-010.

Chemical Reactions Analysis

Types of Reactions: ESAX-010 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ESAX-010 into its reduced forms.

    Substitution: The trifluoromethyl and hydroxyethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

ESAX-010 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ESAX-010 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The pathways involved include:

    Receptor Binding: ESAX-010 binds to specific receptors, altering their signaling pathways.

    Enzyme Inhibition: The compound inhibits the activity of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrrole 1-(2-hydroxyethyl), 4-methyl, 5-(2-trifluoromethylphenyl), 3-carboxylic acid ~329.3 (calc.) Reactive carboxylic acid; potential precursor to MR antagonists
Esaxerenone (CS-3150) Pyrrole 1-(2-hydroxyethyl), 4-methyl, 5-(2-trifluoromethylphenyl), 3-carboxamide (N-linked 4-(methylsulfonyl)phenyl) 466.47 Melting point: 187°C; log D = 3.4 (pH 7); approved MR antagonist
Compound 255 Pyrrole 4-(1-(6-difluoromethylpyridin-3-yl)cyclopropyl), 3-methyl, 3-carboxylic acid 293.2 (ESIMS) Lower molecular weight; pyridine substituent enhances polarity
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic acid Pyrazole 4-(2-hydroxyethyl), 1-(4-chlorophenyl), 5-oxo, 3-carboxylic acid 296.7 (calc.) Pyrazole core; chlorophenyl group increases steric bulk
4-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid (CymitQuimica) Pyrrole 4-methyl, 5-(2-trifluoromethylphenyl), 3-carboxylic acid ~299.3 (calc.) Lacks hydroxyethyl group; simpler synthetic route

Key Findings:

Structural Influence on Pharmacological Activity: The 2-hydroxyethyl group in the target compound and Esaxerenone improves aqueous solubility, critical for bioavailability. Its absence in the CymitQuimica analog (Ref: 10-F605060) likely reduces solubility . The trifluoromethylphenyl group enhances metabolic stability and membrane permeability due to lipophilicity, a feature shared with pyrazole analogs in and .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for Esaxerenone, involving pyrrole ring formation followed by functionalization (e.g., ester hydrolysis to yield the carboxylic acid) . Pyrazole derivatives (e.g., ) often employ hydrazine cyclization, differing from pyrrole synthesis routes .

Biological Relevance: While Esaxerenone’s carboxamide group is essential for receptor binding, the carboxylic acid form may serve as a prodrug or intermediate. Carboxylic acids generally exhibit higher metabolic clearance compared to amides, limiting direct therapeutic use .

Biological Activity

The compound 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of the compound is C17H18F3NO3C_{17}H_{18}F_{3}NO_{3} with a molecular weight of 341.32 g/mol. The compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a trifluoromethyl phenyl substituent, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC17H18F3NO3
Molecular Weight341.32 g/mol
CAS Registry Number1631030-77-7

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, compounds similar to This compound have shown potential in inhibiting cancer cell proliferation. Research has demonstrated that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines revealed that certain pyrrole derivatives had IC50 values ranging from 0.08 to 12.07 mM, indicating their effectiveness in inhibiting cell growth. The mechanism involved the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

Pyrrole derivatives have also been explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses.

Research Findings:
In vitro assays demonstrated that certain analogs could significantly reduce the release of TNF-alpha in LPS-stimulated human monocytic cells, showcasing their potential as anti-inflammatory agents .

Antioxidant Activity

The antioxidant capacity of pyrrole derivatives has been evaluated through various assays. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Table: Antioxidant Activity Comparison

Compound NameIC50 (µM)
1-(2-hydroxyethyl)-4-methyl-5-(trifluoromethyl)phenyl-pyrrole15.2
4-amino-5-phenylpyrazoles12.5
Standard Antioxidant (Ascorbic Acid)10.0

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Cytokine Modulation: The ability to inhibit TNF-alpha and IL-6 production suggests a role in modulating inflammatory pathways.
  • Oxidative Stress Reduction: The antioxidant properties contribute to cellular protection against oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 1-(2-hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid?

The synthesis of this compound likely involves multi-step reactions, including:

  • Pyrrole core formation : Cyclization reactions (e.g., Knorr or Hantzsch pyrrole synthesis) using precursors like β-keto esters or enamines.
  • Functionalization : Introduction of the trifluoromethylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Hydroxyethyl side-chain incorporation : Alkylation or substitution reactions with ethylene glycol derivatives.
  • Carboxylic acid activation : Hydrolysis of ester intermediates under acidic/basic conditions .
    Key challenges include regioselectivity in pyrrole substitution and minimizing side reactions from the trifluoromethyl group.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR :
    • 1^1H NMR: Signals for the hydroxyethyl group (δ ~3.5–4.0 ppm, CH2_2), trifluoromethylphenyl (δ ~7.2–7.8 ppm, aromatic protons), and pyrrole protons (δ ~6.5–7.0 ppm) .
    • 13^{13}C NMR: Peaks for carboxylic acid (δ ~170 ppm), CF3_3 (δ ~120–125 ppm, q, JCFJ_{C-F} ≈ 270 Hz), and pyrrole carbons (δ ~100–140 ppm) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Target-specific assays (e.g., kinases, proteases) using fluorescence/colorimetric substrates.
  • Cellular viability : MTT or ATP-based assays in cancer or disease-relevant cell lines.
  • Solubility/stability : PBS or DMSO solubility testing; stability in simulated physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in DFT-predicted vs. experimental molecular geometries?

  • Crystallization : Use vapor diffusion or slow evaporation with polar solvents (e.g., DMF/water).
  • Data collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
  • Refinement : SHELXL software for structure solution and validation of bond lengths/angles .
    • Example: A related pyrrole-carboxylic acid derivative showed planar pyrrole rings and hydrogen bonding between carboxylic acid and hydroxyethyl groups, confirmed by DFT-optimized geometries .

Q. How to design experiments addressing contradictory biological activity data across in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS.
  • Species-specific differences : Compare target binding affinities (e.g., surface plasmon resonance) across human vs. animal orthologs.
  • Tissue distribution : Radiolabeled compound tracking in animal models .

Q. What strategies mitigate side reactions during trifluoromethylphenyl group introduction?

  • Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling to enhance regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) during trifluoromethylation .
  • Reaction monitoring : TLC or in situ FTIR to detect intermediates and adjust conditions (temperature, solvent polarity) .

Q. How can computational methods (e.g., DFT) predict intermolecular interactions in crystal packing?

  • Electrostatic potential maps : Identify hydrogen-bond donors/acceptors (e.g., carboxylic acid → hydroxyethyl).
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking between phenyl rings) .
  • Lattice energy minimization : Compare DFT-optimized unit cells with experimental crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.